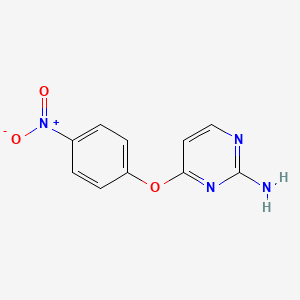

4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

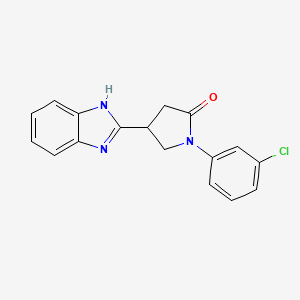

“4-(4-Nitro-phenoxy)-pyrimidin-2-ylamine” is a compound that contains a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a nitro group (-NO2) and a phenoxy group (Ph-O-), both of which are attached to the 4-position of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the nitro-phenoxy group at the 4-position. The presence of the nitro group would contribute to the electron-withdrawing nature, potentially affecting the reactivity of the compound .Chemical Reactions Analysis

The chemical reactions of this compound could involve the nitro group, which is a strong electron-withdrawing group and could therefore be reduced to an amino group. The phenoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the nitro and phenoxy groups. For example, the nitro group is a strong electron-withdrawing group, which could affect the compound’s reactivity and acidity .Applications De Recherche Scientifique

Chromogenic and Fluorescent Receptors

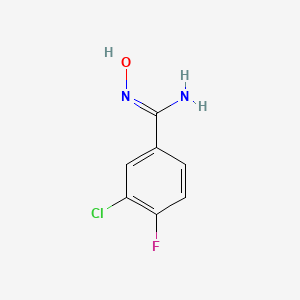

- A novel compound, 4-nitro-2-((pyrimidin-2-ylamino) methyl) phenol, was synthesized and utilized as a dual signaling chromogenic receptor for ions like F-/AcO- and Al3+. It exhibited reversible chromogenic responses towards these ions, detectable through UV-Vis and 1H NMR titrations. This compound was effectively used to construct reversible paper strips for detecting Al3+ as well as F-/AcO- (Bhattacharyya et al., 2017).

Antimicrobial Activity and Drug Potential

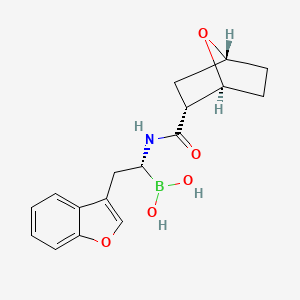

- The pyrimidine-based ligand 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes were synthesized and characterized. The compounds displayed antimicrobial properties, with the Mn(II) complex showing significant effectiveness. Molecular docking studies indicated that these complexes have potential as drugs (Chioma et al., 2018).

Synthetic Methods and Derivatives

- A series of 4-trichloromethyl-pyrimidin-2-ylamines were synthesized, offering a convenient method for obtaining these compounds, which have various applications in scientific research (Zanatta et al., 2001).

Chemical Speciation and Equilibria

- The interaction of Fe(3+) with selected pyrimidines was studied, revealing the existence of different absorbing species with various stoichiometries. This research contributes to understanding the chemical behavior of these compounds in different conditions (Masoud et al., 2012).

Medicinal Chemistry and Biological Activity

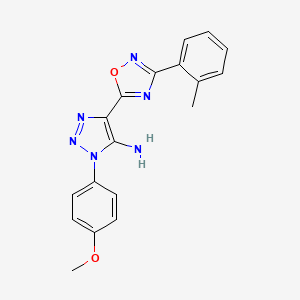

- Synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety showed potential anti-inflammatory, analgesic, and antipyretic activities, indicating the applicability of these compounds in developing new therapeutic agents (Antre et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(4-nitrophenoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-10-12-6-5-9(13-10)17-8-3-1-7(2-4-8)14(15)16/h1-6H,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJNMSWNXYOZAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2625596.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2625603.png)

![(5-bromopyridin-3-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625609.png)

![6-(4-Ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2625614.png)